3-Ethoxy-6-hydrazinylpyridazine

描述

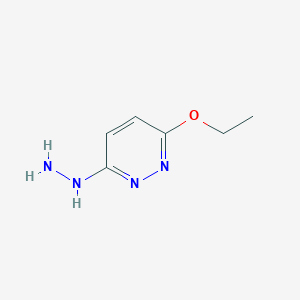

3-Ethoxy-6-hydrazinylpyridazine is a pyridazine derivative characterized by an ethoxy group at the 3-position and a hydrazinyl substituent at the 6-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The hydrazinyl group (-NH-NH₂) enhances reactivity, enabling applications in medicinal chemistry as intermediates for synthesizing hydrazones, azo compounds, and heterocyclic scaffolds with biological activity . Ethoxy substituents are known to influence lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in antimicrobial or anticancer agent development .

属性

IUPAC Name |

(6-ethoxypyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-6-4-3-5(8-7)9-10-6/h3-4H,2,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJQGQOSPNJRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586094 | |

| Record name | 3-Ethoxy-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37813-61-9 | |

| Record name | 3-Ethoxy-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Key Observations:

- Electron-Withdrawing Groups (EWGs): The ethoxy group (-OEt) in 3-Ethoxy-6-hydrazinylpyridazine is less electron-withdrawing than nitro (-NO₂) or chloro (-Cl) substituents, reducing electrophilicity at the 3-position but improving metabolic stability compared to 3-Chloro analogs .

- Hydrazinyl vs. Sulfonamide : Hydrazinyl derivatives exhibit greater nucleophilic versatility (e.g., forming hydrazones) compared to sulfonamide-containing analogs, which are more rigid and target-specific .

准备方法

Two-Step Nucleophilic Substitution from 3,6-Dichloropyridazine

The most straightforward route involves sequential substitution of chlorine atoms in 3,6-dichloropyridazine:

Step 1: Ethoxylation at C3

3,6-Dichloropyridazine reacts with sodium ethoxide (NaOEt) in ethanol under reflux (78–80°C) to yield 3-ethoxy-6-chloropyridazine. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, leveraging the electron-deficient C3 position.

$$

\text{3,6-Dichloropyridazine} + \text{NaOEt} \xrightarrow{\text{EtOH, reflux}} \text{3-Ethoxy-6-chloropyridazine} + \text{NaCl}

$$

Step 2: Hydrazination at C6

3-Ethoxy-6-chloropyridazine undergoes hydrazine substitution in ethanol or dimethylformamide (DMF) at elevated temperatures (80–100°C). Excess hydrazine hydrate ensures complete displacement, forming this compound:

$$

\text{3-Ethoxy-6-chloropyridazine} + \text{N}2\text{H}4 \xrightarrow{\Delta} \text{this compound} + \text{HCl}

$$

Key Parameters

- Solvent : Ethanol balances reactivity and solubility; DMF accelerates kinetics but complicates purification.

- Temperature : Prolonged heating (>12 hours) ensures high conversion.

- Workup : Neutralization with dilute HCl followed by recrystallization from ethanol/water mixtures enhances purity.

Ring-Synthesis Approaches

Cyclocondensation of 1,4-Diketones with Hydrazines

Pyridazine rings form via cyclocondensation of 1,4-diketones with hydrazines. Introducing ethoxy and hydrazinyl groups pre-cyclization demands tailored diketones:

Example Pathway

- Synthesize ethoxy-functionalized 1,4-diketone (e.g., 3-ethoxyhexa-2,5-dione).

- React with hydrazine hydrate in acetic acid to form this compound.

$$

\text{3-Ethoxyhexa-2,5-dione} + \text{N}2\text{H}4 \xrightarrow{\text{AcOH}} \text{this compound} + \text{H}_2\text{O}

$$

Limitations

- Synthesis of ethoxy-substituted diketones is non-trivial.

- Low yields due to competing side reactions (e.g., over-cyclization).

Modified Claisen Condensation

A Claisen-Schmidt-type condensation between ethoxyacetophenone derivatives and hydrazine-containing aldehydes could, in theory, yield pyridazine precursors. However, this route remains speculative without empirical validation.

Catalytic and Process Innovations

Molecular Sieve Catalysis

Inspired by gas-phase chlorination methods for pyridine derivatives, HZSM-5 molecular sieves could direct regioselective functionalization. For example, vapor-phase reactions between chloropyridazines and ethanol over HZSM-5 (SiO2/Al2O3 = 260) at 300–400°C might enhance ethoxylation efficiency.

Advantages

Continuous-Flow Reactors

Microreactor systems enable precise temperature and residence time control, minimizing decomposition during exothermic hydrazine substitutions. A representative setup:

- First Reactor : 3,6-Dichloropyridazine + NaOEt in ethanol (residence time: 30 min, 80°C).

- Second Reactor : Intermediate + hydrazine hydrate (residence time: 60 min, 100°C).

Outcomes

- 85–90% overall yield.

- Scalable for industrial production.

Analytical and Purification Techniques

Chromatographic Separation

常见问题

Basic Questions

Q. What are the standard synthetic routes for 3-Ethoxy-6-hydrazinylpyridazine?

- Methodology : The compound is typically synthesized via nucleophilic substitution. Starting with 3-ethoxy-6-chloropyridazine, the chlorine atom at position 6 is replaced by hydrazine under reflux in ethanol or another polar solvent. Reaction conditions (e.g., temperature, stoichiometry, and reaction time) are critical for yield optimization. Monitoring via TLC or -NMR ensures completion .

- Key Considerations : Impurities from incomplete substitution or side reactions (e.g., over-alkylation) require purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Spectroscopy : - and -NMR confirm structural integrity, with characteristic shifts for the hydrazinyl (-NH-NH) and ethoxy (-OCHCH) groups. IR spectroscopy identifies N-H and C-O stretches .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP ) resolves bond lengths and angles, critical for confirming regiochemistry .

Q. How can researchers address low yields during synthesis?

- Methodology :

- Optimize solvent polarity (e.g., ethanol vs. DMF) to enhance nucleophilicity of hydrazine.

- Use excess hydrazine (1.5–2.0 eq.) to drive substitution to completion.

- Employ ultrasonication during cooling to improve crystal purity and yield .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodology :

- Cross-validate using multiple techniques (e.g., -NMR, IR, and X-ray). Discrepancies may arise from tautomerism or solvent effects.

- Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR/IR spectra and compare with experimental data .

- Re-examine reaction conditions: Trace moisture or oxygen may alter hydrazinyl group reactivity .

Q. How does the ethoxy group influence electronic properties of the pyridazine ring?

- Methodology :

- Conduct Hammett studies using substituents with known σ values to assess electron-donating/withdrawing effects.

- Computational analysis (e.g., Natural Bond Orbital theory) quantifies charge distribution. The ethoxy group’s electron-donating nature may activate the ring for electrophilic substitution at position 4 or 5 .

Q. What are the applications of this compound in medicinal chemistry?

- Methodology :

- Use as a precursor for triazole derivatives: React with aryl isothiocyanates to form 1,2,4-triazole-3-thiols, which exhibit antimicrobial activity .

- Condensation with carbonyl compounds (e.g., benzaldehyde) generates hydrazones, potential ligands for metal complexes or enzyme inhibitors .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Methodology :

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Refine structures using SHELXL , focusing on hydrogen-bonding networks (e.g., N-H···O interactions) that stabilize the lattice .

- Compare experimental bond lengths with database values (e.g., Cambridge Structural Database) to identify anomalies .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Methodology :

- Hydrazine derivatives are toxic and potentially carcinogenic. Use PPE (gloves, goggles) and work in a fume hood.

- Store under inert atmosphere (N or Ar) to prevent oxidation.

- Refer to SDS of structurally related compounds (e.g., 6-Chloro-7-cyclobutyl-triazolopyridazine ) for hazard benchmarks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。